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Introduction: A Serendipitous Discovery

The history of somatostatin is a testament to the unexpected paths of scientific discovery. In the
early 1970s, researchers at the Salk Institute, led by Roger Guillemin, were intensely focused
on isolating and identifying the hypothalamic releasing factors that control pituitary hormone
secretion.[1][2] Their primary target was the elusive Growth Hormone-Releasing Hormone
(GHRH). However, during their experiments, they consistently observed a surprising and potent
inhibitory effect on the secretion of growth hormone (GH) from cultured pituitary cells when
hypothalamic extracts were applied.[1][3] This unexpected finding shifted their focus from a
releasing factor to an inhibiting factor.

In 1973, the team, including Paul Brazeau and Wylie Vale, successfully isolated, characterized,
and synthesized a 14-amino acid peptide responsible for this inhibition.[4][5] They named it
"somatostatin,” derived from the Greek soma (body) and statin (to stop or halt), reflecting its
powerful ability to arrest the release of growth hormone.[6] This discovery, a surprise outcome
of the search for GHRH, opened up a new field of research into a peptide with a remarkably
wide distribution and a vast array of physiological functions.[4][7]

Initially identified in the hypothalamus, somatostatin was soon found in numerous other tissues,
including the delta cells of the pancreatic islets, the gastrointestinal tract, and various other
regions of the central nervous system, establishing it as a classic brain-gut hormone.[7][8] It
exists in two primary biologically active forms, the originally discovered somatostatin-14 (SS-
14) and a longer, 28-amino acid form (SS-28), both derived from the cleavage of a single
preproprotein.[8][9]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1576984?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC2722876/
https://www.researchgate.net/publication/5456660_Somatostatin_The_beginnings_1972
https://pmc.ncbi.nlm.nih.gov/articles/PMC2722876/
https://pubmed.ncbi.nlm.nih.gov/8103012/
https://pubmed.ncbi.nlm.nih.gov/16625837/
https://www.researchgate.net/publication/7154354_The_history_of_somatostatin_analogs
https://www.britannica.com/science/somatostatin
https://pubmed.ncbi.nlm.nih.gov/16625837/
https://pubmed.ncbi.nlm.nih.gov/2900195/
https://pubmed.ncbi.nlm.nih.gov/2900195/
https://en.wikipedia.org/wiki/Somatostatin
https://en.wikipedia.org/wiki/Somatostatin
https://www.chemicalbook.com/article/somatostatin-insights-into-hormone-function-receptor-architecture-and-clinical-utility.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Isolation and Characterization of Ovine
Somatostatin

The initial isolation of somatostatin was a monumental task, requiring the processing of
hundreds of thousands of sheep hypothalamic fragments. The process involved a multi-step
purification and characterization workflow to isolate the pure peptide.

Experimental Protocol: Isolation and Purification

The protocol developed by Brazeau, Vale, Burgus, and Guillemin involved several key stages
of purification and analysis.

o Extraction: Approximately 500,000 sheep hypothalamic fragments (around 2 kg) were
homogenized and extracted using a solution of ethanol-chloroform-acetic acid-water
(810:100:5:90).[10]

» Solvent Partitioning: The crude extract was subjected to two sequential liquid-liquid partition
steps to separate components based on their solubility.[10]

o First, a partition in a system of 0.1% acetic acid, n-butyl alcohol, and pyridine (11:5:3). The
active fraction was found in the organic phase.[10]

o Second, the organic phase was partitioned in n-butyl alcohol, acetic acid, and water
(4:1:5). The somatostatin activity was recovered from the aqueous phase.[10]

e lon-Exchange Chromatography: The aqueous phase was applied to a carboxymethyl-
cellulose column. The biologically active fraction was eluted as a basic fraction, well-
separated from other releasing factors like Luteinizing Hormone-Releasing Factor (LRF).[10]

o Gel Filtration: The active fraction was further purified by gel filtration on a Sephadex G-25
column using 0.5 M acetic acid as the eluent.[10]

o Partition Chromatography: The final purification step involved liquid partition chromatography
on a Sephadex G-25 column, yielding a highly purified peptide that was homogenous upon
thin-layer chromatography and electrophoresis.[10]
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Caption: Workflow for the initial isolation and purification of somatostatin.
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Experimental Protocol: Structure Elucidation

With the purified peptide in hand, the team determined its primary amino acid sequence.
Amino Acid Analysis: Initial analysis revealed the peptide was composed of 14 amino acids.

Reduction and Alkylation: The peptide was treated with 2-mercaptoethanol to reduce the
disulfide bridge, followed by alkylation with iodoacetate to form stable S-carboxymethyl
derivatives of the cysteine residues. This was crucial for subsequent sequencing.[10]

Enzymatic Digestion: The peptide was digested with enzymes like trypsin and chymotrypsin
to generate smaller, overlapping fragments.[10]

Peptide Sequencing (Edman Degradation): The sequence of the full peptide and its
enzymatic fragments was determined using manual Edman degradation.[1][10] This method
sequentially removes one amino acid at a time from the N-terminus of the peptide. The
resulting phenylthiohydantoin (PTH)-amino acid derivative was then identified.[11]

Mass Spectrometry: Mass spectrometry was used to confirm the sequence of the fragments.
[1][10]

Synthesis: Once the sequence was established (Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-
Phe-Thr-Ser-Cys-OH, with a disulfide bridge between the two Cys residues), it was
chemically synthesized by Jean Rivier's group, and the synthetic molecule was shown to
have the same biological activity as the native peptide.[1][10]

Biological Activity and Assay Methods

The defining characteristic of somatostatin is its inhibitory action. The initial discovery relied on
a robust bioassay to track the inhibitory activity throughout the purification process.

Experimental Protocol: In Vitro Pituitary Bioassay

This protocol, developed by Wylie Vale, was central to the discovery.[1]

o Cell Culture: Anterior pituitary glands from rats were dissociated into single cells using
enzymes. These cells were then cultured as a monolayer in a suitable medium for 3-4 days.

[1]
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e Incubation: The cultured cells were washed and then incubated with the hypothalamic
fractions (or purified peptide) for a period of several hours.

e Hormone Measurement: After incubation, the concentration of growth hormone released into
the culture medium was measured using a highly sensitive and specific radioimmunoassay
(RIA) for rat growth hormone.[1]

o Quantification of Inhibition: A dose-dependent decrease in the amount of GH in the medium,
compared to control cultures, indicated the presence and potency of the inhibitory factor. The
results showed a linear relationship between the amount of hypothalamic extract added and
the inhibition of GH secretion.[1]

Experimental Protocol: Somatostatin
Radioimmunoassay (RIA)

Following its characterization, RIAs were developed to measure somatostatin levels in plasma
and tissue extracts, which was crucial for understanding its physiology.[12][13]

o Sample Preparation: For plasma samples, blood is collected in tubes containing protease
inhibitors and acidified to prevent degradation. Somatostatin is then extracted and
concentrated from the plasma using Sep-Pak C18 cartridges.[13][14] Tissue samples are
typically extracted with acid.

» Competitive Binding: The assay is based on the principle of competitive binding. A known
quantity of radiolabeled somatostatin (e.g., 12°I-Tyrl-somatostatin) competes with the
unlabeled somatostatin in the sample or standard for a limited number of binding sites on a
specific anti-somatostatin antibody.[13][15]

 Incubation: The sample/standard, radiolabeled somatostatin, and primary antibody are
incubated together (e.g., 20-24 hours at 2-8°C).[14]

o Separation: A second antibody (bound to a solid phase) is added to precipitate the primary
antibody-antigen complex. The mixture is centrifuged, and the unbound somatostatin in the
supernatant is decanted.[13][14]

o Detection: The radioactivity of the precipitate (pellet) is measured using a gamma counter.
The amount of bound radioactivity is inversely proportional to the concentration of
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somatostatin in the sample.[15]

o Standard Curve: A standard curve is generated by plotting the radioactivity of known
concentrations of somatostatin standards. The concentration of somatostatin in the unknown
samples is then determined by interpolating their radioactivity values on this curve.[15]
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Caption: General workflow for a somatostatin radioimmunoassay (RIA).

Quantitative Data Summary

The early studies provided key quantitative data that established the potency and
characteristics of somatostatin.
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Parameter Value / Finding Source
) ~500,000 sheep hypothalamic
Source Material [10]
fragments
1.3 mg Fraction II, 3.8 mg
Initial Yield Fraction IV (from 10g fish [16]
islets)
] ~1640 Da (Calculated from
Molecular Weight (SS-14) [10]
sequence)
] ] ~3,700 Da (Estimated by Gel
Molecular Weight (Fish Islet) o [16]
Filtration)
Bioactivity (In Vitro) Inhibits GH secretionat<1 nM  [10]
o 11 pg/ml for 50 pL plasma
RIA Sensitivity (Rat Plasma) [12]
sample
o Minimum detectable dose of
RIA Sensitivity (Analog) [17]
10 pg
Normal Plasma Levels ]
<16 pmol/L (Fasting) [14]

(Human)

Somatostatin Signaling Pathways

Somatostatin exerts its diverse inhibitory effects by binding to a family of five distinct G protein-
coupled receptors (GPCRs), termed SSTR1 through SSTR5.[18][19] Upon ligand binding,
these receptors couple primarily to inhibitory G proteins (Gai), triggering a cascade of

intracellular signaling events.[18][20]

The principal signaling pathways include:

« Inhibition of Adenylyl Cyclase: This is a hallmark of somatostatin signaling. The activated Gai

subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular

cyclic AMP (cAMP) levels. This reduction in cCAMP inhibits the activity of Protein Kinase A

(PKA), which in turn suppresses the secretion of various hormones like growth hormone,

insulin, and glucagon.[18]

© 2025 BenchChem. All rights reserved.

7/10

Tech Support


https://www.pnas.org/doi/pdf/10.1073/pnas.70.3.684
https://pubmed.ncbi.nlm.nih.gov/6102573/
https://www.pnas.org/doi/pdf/10.1073/pnas.70.3.684
https://pubmed.ncbi.nlm.nih.gov/6102573/
https://www.pnas.org/doi/pdf/10.1073/pnas.70.3.684
https://pubmed.ncbi.nlm.nih.gov/8884607/
https://pmc.ncbi.nlm.nih.gov/articles/PMC281825/
https://s3.amazonaws.com/alpco-docs/38/IFU-38-RB306RUO.pdf
https://www.mdpi.com/2072-6694/16/1/116
https://www.researchgate.net/figure/Schematic-representation-of-somatostatin-receptor-signalling-pathways-and-the-mutual_fig1_376235926
https://www.mdpi.com/2072-6694/16/1/116
https://teachmephysiology.com/gastrointestinal-system/other/somatostatin/
https://www.mdpi.com/2072-6694/16/1/116
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Modulation of lon Channels: Somatostatin receptors can directly influence ion channel
activity. They activate G protein-gated inwardly rectifying potassium (GIRK) channels,
leading to potassium efflux and cell membrane hyperpolarization. They also inhibit voltage-
gated calcium channels, reducing calcium influx. Both actions decrease cellular excitability
and are critical for inhibiting hormone secretion and neuronal firing.

o Activation of Phosphatases: SSTRs can activate phosphotyrosine phosphatases (PTPs),
such as SHP-1. These enzymes dephosphorylate and inactivate key signaling proteins,
counteracting the effects of growth factor receptor tyrosine kinases and contributing to
somatostatin's anti-proliferative effects.[19]

 MAP Kinase (MAPK) Pathway Modulation: Somatostatin can also influence the MAPK
pathway, including ERK, JNK, and p38 MAP kinases.[18] Depending on the cell type and
SSTR subtype, this can lead to either inhibition or, in some cases, activation of these
pathways, ultimately affecting cell proliferation, differentiation, and apoptosis.[18][19]
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Caption: Key intracellular signaling pathways activated by somatostatin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Somatostatin. The beginnings, 1972 - PMC [pmc.ncbi.nim.nih.gov]

2. researchgate.net [researchgate.net]

3. Somatostatin: the early days - PubMed [pubmed.ncbi.nlm.nih.gov]

4. The history of somatostatin analogs - PubMed [pubmed.ncbi.nim.nih.gov]

5. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.researchgate.net/figure/Schematic-representation-of-somatostatin-receptor-signalling-pathways-and-the-mutual_fig1_376235926
https://www.mdpi.com/2072-6694/16/1/116
https://www.mdpi.com/2072-6694/16/1/116
https://www.researchgate.net/figure/Schematic-representation-of-somatostatin-receptor-signalling-pathways-and-the-mutual_fig1_376235926
https://www.benchchem.com/product/b1576984?utm_src=pdf-body-img
https://www.benchchem.com/product/b1576984?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2722876/
https://www.researchgate.net/publication/5456660_Somatostatin_The_beginnings_1972
https://pubmed.ncbi.nlm.nih.gov/8103012/
https://pubmed.ncbi.nlm.nih.gov/16625837/
https://www.researchgate.net/publication/7154354_The_history_of_somatostatin_analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

6. Somatostatin | Hormone Regulation, Neuroendocrine Control & Metabolism | Britannica
[britannica.com]

7. Somatostatin: a historical perspective - PubMed [pubmed.nchbi.nlm.nih.gov]
8. Somatostatin - Wikipedia [en.wikipedia.org]

9. Somatostatin: Insights into Hormone Function, Receptor Architecture, and Clinical
Utility_Chemicalbook [chemicalbook.com]

10. pnas.org [pnas.org]
11. novor.cloud [novor.cloud]

12. Solid-phase radioimmunoassay and chemiluminoimmunoassay for somatostatin in
unextracted rat plasma - PubMed [pubmed.ncbi.nim.nih.gov]

13. alpco.com [alpco.com]
14. s3.amazonaws.com [s3.amazonaws.com|]

15. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative
Biolabs [creativebiolabs.net]

16. Isolation and characterization of immunoreactive somatostatin from fish pancreatic islets
- PubMed [pubmed.ncbi.nim.nih.gov]

17. Radioimmunoassay for octapeptide analogs of somatostatin: measurement of serum
levels after administration of long-acting microcapsule formulations - PMC
[pmc.ncbi.nlm.nih.gov]

18. mdpi.com [mdpi.com]
19. researchgate.net [researchgate.net]
20. teachmephysiology.com [teachmephysiology.com]

To cite this document: BenchChem. [Somatostatin peptide discovery and history].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1576984#somatostatin-peptide-discovery-and-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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